molecular formula C16H24N2O3 B5147385 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol

4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol

Cat. No. B5147385
M. Wt: 292.37 g/mol
InChI Key: PHCOKEKNDPCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol, also known as propofol, is a widely used anesthetic agent in clinical settings. It was first synthesized in 1977 by Dr. John B. Glen and his team at ICI Pharmaceuticals (now AstraZeneca) in the UK. Since then, propofol has become one of the most commonly used anesthetic agents due to its rapid onset and short duration of action.

Mechanism of Action

Propofol acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. Propofol enhances the activity of the GABA-A receptor by increasing the opening of the channel, leading to hyperpolarization of the neuron and decreased excitability. This results in a state of unconsciousness and amnesia.
Biochemical and Physiological Effects
In addition to its effects on the GABA-A receptor, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol also has other biochemical and physiological effects. It has been shown to decrease cerebral blood flow and metabolic rate, which may contribute to its anesthetic properties. Propofol also has anti-inflammatory effects and has been shown to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

Propofol has several advantages for use in scientific research. It has a rapid onset and short duration of action, which allows for precise control of the level of anesthesia. It also has a wide safety margin and is relatively easy to administer. However, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol has some limitations in laboratory experiments. It can be difficult to maintain a consistent level of anesthesia, and there may be individual differences in response to the drug.

Future Directions

There are several areas of future research for 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol. One area is the development of new formulations and delivery methods to improve the precision and safety of anesthesia. Another area is the study of the long-term effects of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol on cognitive function and brain health. Finally, there is ongoing research into the mechanisms of anesthesia and consciousness, which may lead to the development of new anesthetic agents with improved safety and efficacy.
Conclusion
In conclusion, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol is a widely used anesthetic agent with a complex mechanism of action. It has several advantages for use in scientific research, but also has some limitations. Ongoing research into the effects of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol on the brain and the mechanisms of anesthesia may lead to new insights and improved anesthetic agents in the future.

Synthesis Methods

The synthesis of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol involves the reaction of 2,6-diisopropylphenol with propylene oxide to form 2,6-diisopropyl-1,4-dioxane-2,5-dione. This intermediate is then reacted with 4-(4-hydroxyphenyl)-1-piperazineethanol to form 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol. The overall synthesis is shown below:

Scientific Research Applications

Propofol has been extensively studied for its anesthetic properties in clinical settings. However, it has also been used in scientific research for its effects on the central nervous system. Propofol is known to induce a state of unconsciousness by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This makes it a useful tool for studying the mechanisms of anesthesia and consciousness.

properties

IUPAC Name

1-[4-[1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(17-6-8-18(9-7-17)13(2)19)10-14-4-5-15(20)16(11-14)21-3/h4-5,11-12,20H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCOKEKNDPCQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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